5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide
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Overview
Description
5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and difluoromethanesulfonyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and specific reagents like anhydrous potassium fluoride for halogen exchange reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precision and efficiency. The process is optimized to achieve high yields and purity, often involving rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of halogen atoms with other functional groups using reagents like sodium nitrite and diluted hydrochloric acid.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, often using oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.
Coupling Reactions: Suzuki coupling with boronic acids to form complex aromatic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in amination and coupling reactions.
Anhydrous Potassium Fluoride: Employed in halogen exchange reactions.
Sodium Nitrite and Hydrochloric Acid: Utilized in diazotization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: Shares the pyridine ring and halogen substituents but lacks the difluoromethanesulfonyl group.
5-bromo-2-fluoropyridine: Similar structure but with fluorine instead of chlorine.
2-chloro-5-(2,5-dimethoxyphenyl)pyridine: Contains a substituted phenyl group instead of the difluoromethanesulfonyl group.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(difluoromethylsulfonyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF2N2O3S/c14-7-5-8(11(15)18-6-7)12(20)19-9-3-1-2-4-10(9)23(21,22)13(16)17/h1-6,13H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCKLHWTFXOGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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